3,4-Dibromothiophene

Descripción

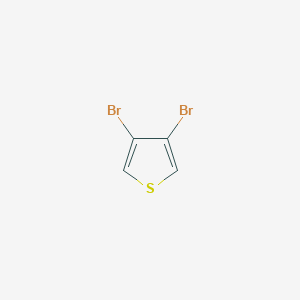

Structure

3D Structure

Propiedades

IUPAC Name |

3,4-dibromothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2Br2S/c5-3-1-7-2-4(3)6/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGKLVWTVCUDISO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CS1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2Br2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50185336 | |

| Record name | 3,4-Dibromothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50185336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; mp = 4-5 deg C; [Alfa Aesar MSDS] | |

| Record name | 3,4-Dibromothiophene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10993 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.12 [mmHg] | |

| Record name | 3,4-Dibromothiophene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10993 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

3141-26-2 | |

| Record name | 3,4-Dibromothiophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3141-26-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dibromothiophene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003141262 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-DIBROMOTHIOPHENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99007 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,4-Dibromothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50185336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-dibromothiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.588 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3,4-Dibromothiophene: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dibromothiophene is a halogenated heterocyclic compound that serves as a versatile building block in organic synthesis and materials science.[1][2] Its thiophene (B33073) core, substituted with bromine atoms at the 3 and 4 positions, provides two reactive sites for further functionalization, making it a valuable precursor in the synthesis of pharmaceuticals, agrochemicals, and conjugated polymers for electronic applications.[1][3] This technical guide provides a comprehensive overview of the chemical properties, structure, and key reactions of this compound, tailored for professionals in research and drug development.

Chemical and Physical Properties

This compound is a clear, colorless to light yellow liquid at room temperature.[3][4] It is characterized by a strong, pungent odor.[3] The compound is stable under normal storage conditions, though it is recommended to be stored in a cool, dark place under an inert atmosphere as it can be air sensitive.[3][5] It is insoluble or not miscible in water.[3]

A summary of its key quantitative properties is presented in the table below for easy reference and comparison.

| Property | Value | References |

| Molecular Formula | C₄H₂Br₂S | [4][6][7] |

| Molecular Weight | 241.93 g/mol | [1][4][6][7] |

| CAS Number | 3141-26-2 | [3][4][6] |

| Melting Point | 4-5 °C | [1][4][8][9] |

| Boiling Point | 221-222 °C | [4][8][9] |

| Density | 2.188 g/mL at 25 °C | [4][8][9] |

| Refractive Index (n20/D) | 1.640 | [4][9] |

| Flash Point | 110 °C (closed cup) | [4][9] |

Molecular Structure and Spectroscopic Data

The molecular structure of this compound consists of a five-membered thiophene ring with bromine atoms attached to the C3 and C4 positions.

Spectroscopic Data:

-

¹H NMR (CDCl₃): The proton NMR spectrum of this compound typically shows a singlet for the two equivalent protons at the 2 and 5 positions of the thiophene ring.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbon atoms of the thiophene ring.

-

Mass Spectrometry (MS): The mass spectrum exhibits a characteristic isotopic pattern for a compound containing two bromine atoms. The molecular ion peak (M+) is observed around m/z 240, 242, and 244, corresponding to the different isotopes of bromine.[1]

-

Infrared (IR) Spectroscopy: The IR spectrum displays characteristic absorption bands for the C-H, C-C, and C-S stretching and bending vibrations of the thiophene ring.

Key Reactions and Experimental Protocols

This compound is a key starting material for a variety of chemical transformations, particularly cross-coupling reactions that enable the formation of carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in the synthesis of complex organic molecules for drug discovery and materials science.

Synthesis of this compound

A common method for the preparation of this compound involves the selective reduction of 2,3,4,5-tetrabromothiophene.

Experimental Protocol: Synthesis from 2,3,4,5-Tetrabromothiophene [10]

-

Reaction Setup: In a reaction vessel, add 2,3,4,5-tetrabromothiophene, acetic acid (as a reducing agent), and water (as a solvent).

-

Catalyst Addition: Add zinc powder as a catalyst. For a controlled reaction, the zinc powder can be added in portions.

-

Initial Reaction: Stir the mixture at room temperature for 2 hours.

-

Reflux: Heat the reaction mixture to 55-70 °C and reflux for 2-4 hours.

-

Work-up and Purification: After the reaction is complete, perform reduced pressure distillation and collect the fraction at 100 °C to obtain this compound. This method can achieve a high yield and purity.[10]

Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound and an organic halide, widely used to form carbon-carbon bonds.[11]

General Experimental Protocol:

-

Reaction Setup: In a flame-dried round-bottom flask or a Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add this compound (1 equivalent), the desired arylboronic acid (2.2-2.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ or Pd(OAc)₂ with a suitable phosphine (B1218219) ligand (e.g., 0.05 equivalents), and a base (e.g., K₂CO₃, K₃PO₄, or Ba(OH)₂; 2-4 equivalents).

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane (B91453) or toluene (B28343) and water.

-

Reaction: Heat the reaction mixture with vigorous stirring at a temperature ranging from 80 to 110 °C for 12 to 48 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: After cooling to room temperature, add water and extract the product with an organic solvent such as ethyl acetate (B1210297) or diethyl ether.

-

Purification: Combine the organic layers, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel.

Stille Cross-Coupling Reaction

The Stille coupling involves the reaction of an organotin compound with an organic halide, also catalyzed by palladium.[12]

General Experimental Protocol:

-

Reaction Setup: In a flame-dried Schlenk tube under an inert atmosphere, combine this compound (1 equivalent), the organostannane reagent (e.g., an aryltributylstannane; 2.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃ with a phosphine ligand (e.g., P(o-tol)₃; 2-4 mol%), and additives like CuI or LiCl if necessary.

-

Solvent Addition: Add an anhydrous and degassed solvent, such as toluene or DMF.

-

Reaction: Heat the mixture to a temperature between 90 and 110 °C and stir for 12-24 hours. Monitor the reaction by TLC or GC-MS.

-

Work-up: After cooling, the reaction mixture can be diluted with an organic solvent and washed with an aqueous solution of potassium fluoride (B91410) (KF) to remove tin byproducts as insoluble tributyltin fluoride, which is then removed by filtration through Celite.

-

Purification: The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography.

Grignard Reaction

This compound can be used to form a Grignard reagent, which can then react with various electrophiles.

General Experimental Protocol:

-

Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a condenser and an addition funnel under an inert atmosphere, place magnesium turnings (1.2 equivalents). Add a small crystal of iodine to activate the magnesium. A solution of this compound (1 equivalent) in anhydrous THF is added dropwise to the magnesium turnings. Gentle heating may be required to initiate the reaction. The reaction is typically refluxed for 1-2 hours to ensure complete formation of the Grignard reagent.

-

Reaction with Electrophile: Cool the Grignard reagent solution to 0 °C. Add a solution of the electrophile (e.g., an aldehyde, ketone, or CO₂) in anhydrous THF dropwise.

-

Work-up: After the reaction is complete (monitored by TLC), quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.

-

Purification: Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate. The final product is purified by distillation or column chromatography.

Reaction with n-Butyllithium

Treatment of this compound with a strong base like n-butyllithium can lead to lithium-halogen exchange, forming a lithiated thiophene intermediate that can be trapped with various electrophiles.

General Experimental Protocol:

-

Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve this compound (1 equivalent) in an anhydrous solvent such as THF or diethyl ether.

-

Lithiation: Cool the solution to a low temperature, typically -78 °C. Add n-butyllithium (1.1 to 2.2 equivalents, depending on whether mono- or di-lithiation is desired) dropwise. Stir the mixture at this temperature for a specified time (e.g., 30-60 minutes).

-

Reaction with Electrophile: Add the desired electrophile (e.g., an alkyl halide, carbonyl compound, or silyl (B83357) chloride) to the reaction mixture at -78 °C.

-

Work-up: Allow the reaction to warm to room temperature, then quench with water or a saturated aqueous solution of NH₄Cl.

-

Purification: Extract the product with an organic solvent. The combined organic layers are washed, dried, and concentrated, followed by purification of the crude product.

Applications in Drug Development and Materials Science

This compound is a crucial intermediate in the synthesis of a variety of compounds with important applications:

-

Pharmaceuticals: The thiophene nucleus is a privileged scaffold in medicinal chemistry, and 3,4-disubstituted thiophenes derived from this compound are components of various biologically active molecules.[1][13] Thiophene derivatives have been shown to possess a wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[13][14]

-

Organic Electronics: this compound is a key monomer in the synthesis of conducting polymers, most notably poly(3,4-ethylenedioxythiophene) (PEDOT) and its derivatives.[15] These materials are valued for their high conductivity, stability, and transparency, finding use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and biosensors.[15]

While this compound itself is primarily a synthetic intermediate, the diverse biological activities of its derivatives underscore its importance in drug discovery and development.[16]

Safety and Handling

This compound is considered hazardous. It can cause skin and eye irritation and may be harmful if swallowed or inhaled.[3][17] It is recommended to handle this chemical in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[4] Store in a tightly closed container in a cool, dry place.[3]

Conclusion

This compound is a highly valuable and versatile chemical intermediate with significant applications in both medicinal chemistry and materials science. Its ability to undergo a variety of chemical transformations, particularly palladium-catalyzed cross-coupling reactions, allows for the synthesis of a wide array of complex molecules. A thorough understanding of its chemical properties, structure, and reactivity is essential for researchers and scientists aiming to leverage this compound in the development of novel pharmaceuticals and advanced functional materials.

References

- 1. Page loading... [wap.guidechem.com]

- 2. scbt.com [scbt.com]

- 3. Stille Coupling | NROChemistry [nrochemistry.com]

- 4. ossila.com [ossila.com]

- 5. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]

- 6. rsc.org [rsc.org]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. mdpi.com [mdpi.com]

- 10. CN103613577A - Preparation method for this compound - Google Patents [patents.google.com]

- 11. rose-hulman.edu [rose-hulman.edu]

- 12. Stille Coupling [organic-chemistry.org]

- 13. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 16. This compound | CAS#:3141-26-2 | Chemsrc [chemsrc.com]

- 17. This compound 99 3141-26-2 [sigmaaldrich.com]

An In-depth Technical Guide to the Synthesis of 3,4-Dibromothiophene from Tetrabromothiophene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3,4-dibromothiophene from 2,3,4,5-tetrabromothiophene, a critical process for obtaining a key building block in the development of pharmaceuticals and advanced materials. This document details the prevalent synthetic methodology, including experimental protocols, quantitative data, and mechanistic insights.

Introduction

This compound is a vital intermediate in organic synthesis, particularly in the preparation of conducting polymers, such as polythiophene derivatives, and as a scaffold for various pharmacologically active molecules.[1] Its synthesis from the readily available 2,3,4,5-tetrabromothiophene offers a regioselective route to this important compound. The selective removal of the α-bromine atoms from the thiophene (B33073) ring is a key transformation, with the zinc-acetic acid system being a widely employed and effective method.

Primary Synthesis Route: Selective Reduction with Zinc and Acetic Acid

The most common and efficient method for the preparation of this compound from tetrabromothiophene (B189479) is the selective reduction of the α-bromines using zinc powder in acetic acid.[1][2][3] This method is favored for its high yield, selectivity, and the relative ease of product purification.[1]

Reaction Principle

The reaction proceeds via a selective debromination at the 2 and 5 positions of the thiophene ring, which are more reactive than the β-positions (3 and 4). Zinc metal acts as the reducing agent in the acidic medium provided by acetic acid.

A general representation of the reaction is as follows:

References

Spectroscopic Profile of 3,4-Dibromothiophene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for 3,4-dibromothiophene. Detailed experimental protocols and data interpretation are presented to support research and development activities involving this compound.

Spectroscopic Data Summary

The following tables summarize the key ¹H NMR, ¹³C NMR, and IR spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.27 | Singlet | 2H | H-2, H-5 |

Solvent: CDCl₃

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 124.12 | C-2, C-5 |

| 114.26 | C-3, C-4 |

Solvent: CDCl₃

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Assignment | Intensity |

| 3111 | ν(C-H) stretch | - |

| 1392 | ν(ring) stretch | - |

| 1329 | ν(ring) stretch | - |

| 1114 | β(C-H) in-plane bend | - |

| 908 | Ring stretch/bend | - |

| 882 | γ(C-H) out-of-plane bend | - |

| 849 | Ring stretch/bend | - |

| 783 | Ring stretch/bend | Strong |

| 703 | Ring stretch/bend | - |

| 649 | Ring stretch/bend | - |

| 376 | ν(C-Br) stretch | - |

| 357 | Ring stretch/bend | - |

| 254 | γ(C-Br) out-of-plane bend | - |

| 222 | β(C-Br) in-plane bend | - |

| 116 | Ring stretch/bend | - |

Sample Preparation: Neat liquid[1]

Experimental Protocols

NMR Spectroscopy

Sample Preparation:

A sample of this compound (typically 10-50 mg) is dissolved in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃). The solution is then filtered through a pipette with a cotton or glass wool plug into a 5 mm NMR tube to remove any particulate matter. The final volume in the NMR tube should be around 4-5 cm in height.

Instrumentation and Acquisition:

¹H and ¹³C NMR spectra are acquired on a standard NMR spectrometer (e.g., 300 MHz or higher).

-

¹H NMR: A standard pulse program is used to acquire the proton spectrum. The spectral width is set to encompass the aromatic region. The relaxation delay is typically set to 1-2 seconds.

-

¹³C NMR: A proton-decoupled pulse sequence is used to acquire the carbon spectrum. A sufficient number of scans are accumulated to achieve an adequate signal-to-noise ratio, which is typically higher than for ¹H NMR due to the low natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid):

A drop of neat this compound is placed on the surface of a salt plate (e.g., NaCl or KBr). A second salt plate is carefully placed on top to create a thin liquid film between the plates.

Instrumentation and Acquisition:

The prepared salt plates are placed in the sample holder of an FTIR spectrometer. A background spectrum of the clean, empty salt plates is recorded first. The sample spectrum is then acquired, typically over the range of 4000-400 cm⁻¹. The final spectrum is presented in terms of absorbance or transmittance versus wavenumber.

Visualizations

Synthesis of this compound Workflow

The following diagram illustrates a common synthetic route for the preparation of this compound from 2,3,4,5-tetrabromothiophene.

Caption: Synthetic workflow for this compound.

References

Physical properties of 3,4-Dibromothiophene melting and boiling point

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the core physical properties of 3,4-Dibromothiophene, specifically its melting and boiling points. This document includes tabulated data for quick reference, outlines the standard experimental methodologies for determining these properties, and presents a logical workflow for their verification.

Core Physical Properties of this compound

This compound is a halogenated heterocyclic compound with the chemical formula C₄H₂Br₂S. Accurate knowledge of its physical properties, such as melting and boiling points, is crucial for its application in organic synthesis and materials science.

Data Presentation

The key physical properties of this compound are summarized in the table below for easy reference and comparison.

| Physical Property | Value | Notes |

| Melting Point | 4-5 °C[1][2][3] | |

| Boiling Point | 221-222 °C[1][2] | At standard atmospheric pressure. |

| 100 °C | At a reduced pressure of 12 mmHg. | |

| Density | 2.188 g/mL at 25 °C | |

| Refractive Index | 1.640 at 20 °C |

Experimental Protocols

While specific experimental documentation for the determination of these values for this compound is not publicly detailed, the following are standard and widely accepted methodologies for ascertaining the melting and boiling points of organic compounds.

Melting Point Determination (Capillary Method)

The melting point of a substance is the temperature at which it transitions from a solid to a liquid state. For a pure crystalline compound, this transition occurs over a narrow temperature range.

Methodology:

-

Sample Preparation: A small amount of the solid this compound is finely powdered. This is crucial for uniform heat distribution. The powdered sample is then packed into a thin-walled glass capillary tube, sealed at one end, to a height of about 2-3 mm.

-

Apparatus: A melting point apparatus is used, which typically consists of a heated block to hold the capillary tube, a thermometer or a digital temperature probe, and a viewing lens to observe the sample.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as it approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range. For pure substances, this range is typically narrow (0.5-1 °C).

Boiling Point Determination (Microscale Method)

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor. Due to the high boiling point of this compound, a microscale method is often preferred to minimize the amount of substance required and to ensure safety.

Methodology:

-

Apparatus Setup: A small quantity of liquid this compound (a few drops) is placed in a small test tube or a specialized boiling point tube. A capillary tube, sealed at one end, is inverted and placed within the liquid.

-

Heating: The apparatus is attached to a thermometer and heated in a suitable heating bath (e.g., a Thiele tube with mineral oil) or a metal heating block. The heating is done gradually.

-

Observation: As the temperature rises, the air trapped in the inverted capillary tube will expand and exit as a slow stream of bubbles. When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the capillary tube.

-

Measurement: The heat source is then removed. The liquid will begin to cool, and the stream of bubbles will slow down and eventually stop. The temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.

Logical Workflow Visualization

The following diagram illustrates the logical workflow for the determination and verification of the physical properties of a chemical compound like this compound.

Caption: Logical workflow for determining physical properties.

References

Solubility of 3,4-Dibromothiophene in organic solvents

An In-depth Technical Guide on the Solubility of 3,4-Dibromothiophene in Organic Solvents

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of this compound. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on a theoretical solubility profile based on the compound's chemical structure and offers a comprehensive, standard experimental protocol for the precise quantitative determination of its solubility in various organic solvents.

Introduction to this compound

This compound is a halogenated heterocyclic organic compound with the chemical formula C₄H₂Br₂S. It is characterized by a five-membered thiophene (B33073) ring substituted with bromine atoms at the 3 and 4 positions. At room temperature, it typically appears as a clear, colorless to yellow liquid.[1][2][3] This compound serves as a crucial building block in organic synthesis, particularly in the preparation of conjugated polymers, organic semiconductors for electronic devices, and as an intermediate in the synthesis of pharmaceuticals.[1][3] An understanding of its solubility is fundamental for its application in chemical reactions, for purification processes such as recrystallization, and in the formulation for material science and medicinal chemistry applications.

Key Chemical Properties:

Solubility Profile

The principle of "like dissolves like" is the cornerstone for predicting the solubility of a compound. The molecular structure of this compound, featuring a polarizable aromatic thiophene ring and two electronegative bromine atoms, results in a molecule with moderate polarity. This structure dictates its solubility in various organic solvents. While specific quantitative data is scarce, fused thiophene ring compounds are generally considered to have very good solubility in common organic solvents.[2] Conversely, it is reported to be not miscible or difficult to mix with water.[1]

Predicted Solubility in Common Organic Solvents

The following table summarizes the predicted qualitative solubility of this compound in a range of organic solvents, categorized by their polarity. This information is derived from chemical principles and qualitative statements found in the literature. For precise quantification, the experimental protocol outlined in Section 3 should be employed.

| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |

| Nonpolar | Hexane, Toluene | Low to Moderate | The aromatic nature of the thiophene ring allows for some van der Waals interactions with nonpolar solvents, but the polar C-Br bonds may limit high solubility. |

| Polar Aprotic | Acetone, Dichloromethane, Chloroform, Tetrahydrofuran (THF), Ethyl Acetate | High | These solvents can engage in dipole-dipole interactions with the polar C-Br bonds and the thiophene ring of this compound, leading to good solvation. |

| Polar Protic | Methanol, Ethanol | Moderate | While these solvents are polar, their ability to form strong hydrogen bonds with themselves may make the dissolution of the non-hydrogen-bond-donating this compound less favorable compared to polar aprotic solvents. |

| Aqueous | Water | Insoluble/Immiscible | The nonpolar hydrocarbon-like thiophene ring and the lack of hydrogen bonding capability lead to poor solubility in water.[1] |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility values, a systematic experimental approach is necessary. The following protocol details a gravimetric method for determining the solubility of this compound in an organic solvent at a specific temperature.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (accurate to ±0.1 mg)

-

Temperature-controlled shaker or water bath

-

Vials with screw caps

-

Syringe filters (chemically compatible, e.g., PTFE)

-

Glass syringes

-

Pre-weighed glass evaporating dishes or beakers

-

Drying oven or vacuum oven

-

Desiccator

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the gravimetric determination of solubility.

Caption: Experimental workflow for the gravimetric determination of solubility.

Step-by-Step Procedure

-

Preparation: Add an excess amount of this compound to a vial containing a known volume or mass of the chosen organic solvent. The presence of undissolved solid is crucial to ensure a saturated solution.

-

Equilibration: Tightly seal the vial and place it in a temperature-controlled shaker or water bath set to the desired temperature. Allow the mixture to equilibrate for a sufficient period (typically 24 to 48 hours) to ensure that the solvent is fully saturated with the solute.[5]

-

Sample Collection: After equilibration, cease agitation and allow the excess solid to settle. Carefully withdraw a precise volume (e.g., 1-5 mL) of the clear supernatant using a glass syringe fitted with a chemically resistant syringe filter. This step is critical to prevent any undissolved solid from being transferred.

-

Gravimetric Analysis:

-

Transfer the filtered aliquot into a pre-weighed, clean, and dry evaporating dish.

-

Carefully evaporate the solvent under controlled conditions (e.g., in a drying oven at a temperature well below the boiling point of this compound but sufficient to evaporate the solvent).

-

Once the solvent is fully evaporated, place the dish in a desiccator to cool to room temperature.

-

Weigh the dish containing the dried solute on an analytical balance.

-

Repeat the drying and weighing process until a constant mass is obtained, confirming the complete removal of the solvent.[6][7][8]

-

-

Calculation:

-

Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty dish from the final constant mass of the dish with the dried residue.

-

Express the solubility in the desired units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L), based on the mass of the solute and the volume of the aliquot taken.

-

Conclusion

While quantitative solubility data for this compound is not widely published, its chemical structure suggests high solubility in polar aprotic solvents, moderate solubility in polar protic and some nonpolar solvents, and poor solubility in water. For researchers and professionals requiring precise solubility values for applications in synthesis, purification, or formulation, the detailed gravimetric protocol provided in this guide offers a reliable method for empirical determination. This foundational data is essential for the effective and efficient use of this compound in scientific and industrial settings.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound 99 3141-26-2 [sigmaaldrich.com]

- 3. This compound | 3141-26-2 [chemicalbook.com]

- 4. This compound | C4H2Br2S | CID 18452 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. quora.com [quora.com]

- 6. uomus.edu.iq [uomus.edu.iq]

- 7. pharmajournal.net [pharmajournal.net]

- 8. cefns.nau.edu [cefns.nau.edu]

3,4-Dibromothiophene: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential information on 3,4-Dibromothiophene, a key building block in organic synthesis, particularly for the development of novel electronic materials and pharmaceuticals. This document outlines its chemical properties, detailed experimental protocols for its synthesis and subsequent reactions, and quantitative data to support researchers in their work.

Core Compound Information

| Identifier | Value |

| CAS Number | 3141-26-2[1][2][3][4] |

| Molecular Formula | C₄H₂Br₂S[1] |

| Molecular Weight | 241.93 g/mol |

| Appearance | Clear colorless to yellow liquid |

| Synonyms | Thiophene, 3,4-dibromo- |

Physicochemical Data

| Property | Value | Source |

| Boiling Point | 221-222 °C | |

| Melting Point | 4-5 °C | |

| Density | 2.188 g/mL at 25 °C | |

| Refractive Index | n20/D 1.640 |

Experimental Protocols

Synthesis of this compound from 2,3,4,5-Tetrabromothiophene

A common and efficient method for synthesizing this compound involves the selective dehalogenation of 2,3,4,5-tetrabromothiophene using zinc powder in acetic acid. This method is advantageous due to its high yield, high purity of the final product, and the avoidance of isomeric impurities that are difficult to separate.

Reaction Scheme:

Synthesis of this compound.

Detailed Methodology:

-

Reactant Charging: To a reaction vessel, add 1 mole of 2,3,4,5-tetrabromothiophene, 2 moles of acetic acid, and water as the solvent.

-

Catalyst Addition: Add 3 moles of zinc powder (95% purity) as the catalyst. The zinc powder should be added in 5 portions to control the reaction rate.

-

Initial Reaction: Stir the mixture at room temperature for 2 hours.

-

Reflux: Heat the mixture to 55-70°C and maintain a reflux for 24 hours.

-

Purification: After the reaction is complete, the product is isolated by vacuum distillation, collecting the fraction at 100°C.

Quantitative Data for Synthesis:

| Parameter | Value |

| Yield | 90% - 95% |

| Purity | 98.74% - 99.98% |

Data sourced from a patented preparation method which highlights the use of zinc powder and acetic acid as an efficient reduction system.

Application in Suzuki-Miyaura Cross-Coupling Reactions

This compound is a versatile substrate for Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of various diarylthiophenes. These products are valuable intermediates in the creation of metal-organic frameworks (MOFs) and other functional materials.

General Workflow for Suzuki-Miyaura Coupling:

References

The Synthesis and Significance of 3,4-Substituted Thiophenes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, history, and synthetic methodologies for 3,4-substituted thiophenes. It details key experimental protocols, presents quantitative data for comparative analysis, and illustrates significant synthetic and biological pathways. Thiophene (B33073), a sulfur-containing aromatic heterocycle, has been a cornerstone in medicinal chemistry and materials science. The specific substitution at the 3 and 4 positions has led to the development of crucial compounds, most notably 3,4-ethylenedioxythiophene (B145204) (EDOT), the monomer for the highly successful conducting polymer PEDOT. This guide serves as an in-depth resource for professionals engaged in the research and development of novel therapeutics and functional materials based on the versatile thiophene scaffold.

A Historical Overview: From Coal Tar to Conducting Polymers

The journey of thiophene began in 1882 when Victor Meyer discovered it as an impurity in benzene (B151609) derived from coal tar.[1] This discovery opened the door to the exploration of a new class of heterocyclic compounds. Early synthetic work focused on creating the thiophene ring itself. Several classical methods were developed that are still relevant today for creating substituted thiophenes:

-

Paal-Knorr Thiophene Synthesis (1884): This method involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent, such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent, to form the thiophene ring.[2][3][4] It is a versatile method for producing polysubstituted thiophenes.[5]

-

Hinsberg Thiophene Synthesis (1910): This synthesis utilizes the condensation of an α-diketone with diethyl thiodiacetate to yield 3,4-disubstituted thiophene-2,5-dicarboxylates.[6][7][8]

-

Fiesselmann Thiophene Synthesis (1950s): Developed by Hans Fiesselmann, this reaction allows for the synthesis of 3-hydroxy-2-thiophenecarboxylic acid derivatives from α,β-acetylenic esters and thioglycolic acid derivatives.[1][9] This method has been instrumental in creating thiophenes with specific functional groups.[10]

-

Gewald Aminothiophene Synthesis (1960s): This multicomponent reaction involves the condensation of a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a base to produce polysubstituted 2-aminothiophenes. This method is highly efficient for creating amino-functionalized thiophenes.

While these methods provided access to a range of substituted thiophenes, the development of 3,4-substituted derivatives gained significant momentum with the discovery of the unique properties of polymers derived from them. A pivotal moment was the synthesis of 3,4-ethylenedioxythiophene (EDOT). Early syntheses of EDOT started from diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate, which was then cyclized.[11] The subsequent development of more efficient, scalable syntheses of EDOT has been crucial for its commercialization and widespread application in the form of PEDOT, a transparent conductive polymer used in a vast array of electronic devices.[12]

Synthetic Methodologies and Experimental Protocols

The synthesis of 3,4-substituted thiophenes can be broadly categorized into two approaches: construction of the thiophene ring with the desired substituents in place, or substitution of a pre-formed thiophene ring.

Classical Ring-Forming Reactions

The Paal-Knorr, Hinsberg, and Fiesselmann syntheses are foundational methods for constructing the thiophene ring.

This method is particularly useful for preparing 3,4-dialkyl or 3,4-diarylthiophenes from the corresponding 1,4-dicarbonyl compounds.

Experimental Protocol: Synthesis of 3,4-Dimethylthiophene (Representative Paal-Knorr Synthesis)

Materials:

-

3,4-Dimethyl-2,5-hexanedione (1,4-dicarbonyl precursor)

-

Phosphorus pentasulfide (P₄S₁₀)

-

Toluene (B28343) (solvent)

-

Saturated aqueous sodium bicarbonate solution

-

Ethyl acetate (B1210297) (for extraction)

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3,4-dimethyl-2,5-hexanedione (1.0 eq).

-

Add phosphorus pentasulfide (0.5 eq) and toluene.

-

Heat the reaction mixture to reflux with vigorous stirring. Monitor the reaction progress using thin-layer chromatography (TLC).

-

After the starting material is consumed, cool the reaction mixture to room temperature.

-

Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to obtain 3,4-dimethylthiophene.

Synthesis of Key 3,4-Disubstituted Precursors

For many applications, particularly in materials science and medicinal chemistry, specific 3,4-disubstituted thiophenes serve as crucial building blocks. The syntheses of 3,4-dibromothiophene, 3,4-dimethoxythiophene (B1306923), and 3,4-ethylenedioxythiophene (EDOT) are of particular importance.

A common method for synthesizing this compound involves the selective debromination of 2,3,4,5-tetrabromothiophene.

Experimental Protocol: Synthesis of this compound [13][14]

Materials:

-

2,3,4,5-Tetrabromothiophene

-

Zinc powder

-

Acetic acid

-

Water

Procedure:

-

In a reaction vessel, add 2,3,4,5-tetrabromothiophene (1.0 eq), acetic acid (2.0-3.0 eq), and water.

-

At room temperature, add zinc powder (3.0-6.0 eq) as a catalyst in portions over a period of time to control the reaction.

-

Stir the reaction mixture at room temperature for 2 hours.

-

Heat the mixture to 55-70°C and reflux for 2-4 hours.

-

After the reaction is complete, cool the mixture and collect the product by reduced pressure distillation, collecting the fraction at approximately 100°C.

3,4-Dimethoxythiophene is a key intermediate in the synthesis of EDOT and other 3,4-dioxythiophenes. It is typically prepared from this compound.

Experimental Protocol: Synthesis of 3,4-Dimethoxythiophene [15]

Materials:

-

This compound

-

Sodium methoxide (B1231860)

-

Copper(I) bromide (catalyst)

-

Toluene (for extraction)

-

Anhydrous magnesium sulfate

Procedure:

-

Under an inert atmosphere (e.g., argon), dissolve sodium methoxide in methanol in a four-necked flask.

-

Add copper(I) bromide as a catalyst.

-

Slowly add this compound dropwise to the mixture.

-

Heat the reaction mixture to reflux and monitor the reaction by gas chromatography until the starting material is consumed.

-

After completion, cool the reaction, add water, and extract the crude product with toluene.

-

Wash the toluene layer with water, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the toluene layer by rotary evaporation and purify the product by vacuum distillation.

EDOT is most commonly synthesized from 3,4-dimethoxythiophene via a transetherification reaction.

Experimental Protocol: Synthesis of 3,4-Ethylenedioxythiophene (EDOT) [12]

Materials:

-

3,4-Dimethoxythiophene

-

Ethylene (B1197577) glycol

-

p-Toluenesulfonic acid (catalyst)

-

Toluene (solvent)

Procedure:

-

In a round-bottom flask, dissolve 3,4-dimethoxythiophene in toluene.

-

Add ethylene glycol and a catalytic amount of p-toluenesulfonic acid.

-

Heat the mixture to reflux. Water formed during the reaction can be removed using a Dean-Stark apparatus.

-

Monitor the reaction by TLC or GC until the 3,4-dimethoxythiophene is consumed.

-

Cool the reaction mixture and wash with water and brine.

-

Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography to yield pure EDOT.

Quantitative Data Summary

The following tables summarize key quantitative data for the synthesis of important 3,4-substituted thiophenes.

| Compound | Starting Material(s) | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | Ref. |

| This compound | 2,3,4,5-Tetrabromothiophene | Zn, Acetic Acid | Water | RT then 55-70 | 2 then 2-4 | up to 95 | [13] |

| 3,4-Dimethoxythiophene | This compound | Sodium methoxide, CuBr | Methanol | Reflux | 5 | ~82 | [16] |

| 3,4-Ethylenedioxythiophene (EDOT) | 3,4-Dimethoxythiophene | Ethylene glycol, p-TSA | Toluene | Reflux | 48 | ~56 | [17] |

| EDOT-MeCl | 3,4-Dimethoxythiophene | 3-chloro-1,2-propanediol, p-TSA | Toluene | 90 | 16 | - | [11] |

| Compound | Melting Point (°C) | Boiling Point (°C) | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | Ref. |

| This compound | - | 111 @ 20 mmHg | 7.17 (s, 2H) | - | [14] |

| 3,4-Dimethoxythiophene | - | - | 6.08 (s, 2H), 3.80 (s, 6H) | - | [14] |

| EDOT | 10.5 | 225 | 6.43 (s, 2H), 4.25 (s, 4H) | - | [12] |

| EDOT-EM | - | - | 6.43 (d, 1H), 6.39 (d, 1H), 4.76 (d, 1H), 4.49 (d, 2H), 4.42 (d, 1H) | 149.57, 141.09, 140.63, 100.5, 99.92, 92.64, 77.39, 77.07, 76.75, 65.29 | [18] |

Visualization of Synthetic and Signaling Pathways

Synthetic Pathway: From Thiophene to EDOT

The following diagram illustrates a common synthetic route to produce 3,4-ethylenedioxythiophene (EDOT), a key monomer for conducting polymers, starting from the basic thiophene ring. This multi-step process highlights the strategic functionalization of the thiophene core.

Caption: Synthetic route from thiophene to EDOT.

Biological Signaling Pathway: PI3K/AKT/mTOR Inhibition

3,4-Substituted thiophenes have emerged as promising scaffolds for the development of kinase inhibitors. The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers. Certain tetra-substituted thiophenes have been designed as highly selective inhibitors of PI3Kα.[19][20][21][22]

Caption: Inhibition of the PI3K/AKT/mTOR pathway.

Applications in Drug Discovery and Materials Science

The unique electronic properties and the ability to tailor the substitution pattern at the 3 and 4 positions have made these thiophene derivatives highly valuable in diverse scientific fields.

Medicinal Chemistry

The thiophene ring is a well-established pharmacophore and is present in numerous FDA-approved drugs.[23][24] 3,4-Substituted thiophenes, in particular, have been investigated for a range of therapeutic applications:

-

Anti-inflammatory Agents: Thiophene derivatives, such as Tinoridine and Tiaprofenic acid, are known non-steroidal anti-inflammatory drugs (NSAIDs) that act by inhibiting cyclooxygenase (COX) enzymes.[25][26][27] The structural features of these molecules, including the thiophene core, are crucial for their interaction with the target enzymes.

-

Kinase Inhibitors: As illustrated in the signaling pathway diagram, polysubstituted thiophenes have been developed as potent and selective inhibitors of protein kinases, such as PI3K.[19][20][21][22] The rigid thiophene scaffold provides a stable platform for the precise orientation of functional groups that interact with the kinase active site. The substitution at all four positions of the thiophene ring can also block potential sites of oxidative metabolism, improving the pharmacokinetic profile of the drug candidates.[19]

Materials Science

The most prominent application of a 3,4-substituted thiophene in materials science is that of EDOT in the production of PEDOT. The resulting polymer exhibits a unique combination of properties:

-

High Electrical Conductivity: PEDOT is one of the most conductive polymers known.

-

Optical Transparency: In its doped state, PEDOT films are highly transparent in the visible spectrum.

-

Excellent Stability: PEDOT shows good thermal and environmental stability.

These properties have led to its use in a wide range of applications, including antistatic coatings, transparent electrodes in solar cells and displays, and as a hole transport layer in organic light-emitting diodes (OLEDs). The development of functionalized EDOT monomers allows for the fine-tuning of the properties of the resulting polymers for specific applications, such as bio-functionalization for use in biosensors and neural interfaces.[11][18]

Conclusion

The field of 3,4-substituted thiophenes has evolved significantly from the initial discovery of the parent heterocycle. The development of classical and modern synthetic methodologies has provided access to a vast chemical space of derivatives with tailored properties. These compounds are at the forefront of innovation in both medicinal chemistry, as exemplified by their use as kinase inhibitors, and in materials science, with the remarkable success of the conducting polymer PEDOT. This guide has provided a foundational understanding of the history, synthesis, and application of these versatile molecules, offering a valuable resource for researchers aiming to harness their potential in creating the next generation of drugs and advanced materials.

References

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. benchchem.com [benchchem.com]

- 3. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 4. Paal-Knorr Thiophene Synthesis [organic-chemistry.org]

- 5. scribd.com [scribd.com]

- 6. researchgate.net [researchgate.net]

- 7. Hinsberg synthesis of thiophenes | Semantic Scholar [semanticscholar.org]

- 8. Hinsberg Synthesis of Thiophene Derivatives [drugfuture.com]

- 9. Fiesselmann thiophene synthesis - Wikipedia [en.wikipedia.org]

- 10. Fiesselmann thiophene synthesis | Semantic Scholar [semanticscholar.org]

- 11. Facile Synthesis of a 3,4-Ethylene-Dioxythiophene (EDOT) Derivative for Ease of Bio-Functionalization of the Conducting Polymer PEDOT - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis of 3,4-ethylenedioxythiophene (EDOT) [yacooscience.com]

- 13. CN103613577A - Preparation method for this compound - Google Patents [patents.google.com]

- 14. US4889940A - Process for preparing thiophene derivatives - Google Patents [patents.google.com]

- 15. CN103254169A - Process for synthesizing 3, 4-dimethoxythiophene - Google Patents [patents.google.com]

- 16. researchgate.net [researchgate.net]

- 17. rsc.org [rsc.org]

- 18. researchgate.net [researchgate.net]

- 19. Highly Selective and Potent Thiophenes as PI3K Inhibitors with Oral Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Design, synthesis and biological activity of novel 2,3,4,5-tetra-substituted thiophene derivatives as PI3Kα inhibitors with potent antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. researchgate.net [researchgate.net]

- 23. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 25. mdpi.com [mdpi.com]

- 26. encyclopedia.pub [encyclopedia.pub]

- 27. researchgate.net [researchgate.net]

The Synthetic Versatility of 3,4-Dibromothiophene: A Technical Guide to the Reactivity of its Carbon-Bromine Bonds

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dibromothiophene is a versatile heterocyclic building block of significant interest in medicinal chemistry, materials science, and drug development. Its two reactive carbon-bromine (C-Br) bonds at the β-positions of the thiophene (B33073) ring offer a gateway to a diverse array of functionalized thiophenes, which are core scaffolds in numerous pharmaceuticals and organic electronic materials. The strategic and selective functionalization of these C-Br bonds is paramount for the synthesis of complex molecular architectures. This technical guide provides an in-depth analysis of the reactivity of the C-Br bonds in this compound, focusing on key palladium-catalyzed cross-coupling reactions and lithiation-based methodologies.

Core Reactivity Principles

The reactivity of the C-Br bonds in this compound is governed by the electronic nature of the thiophene ring and the specific reaction conditions employed. The electron-rich nature of the thiophene ring influences the oxidative addition step in palladium-catalyzed reactions. While the two C-Br bonds are chemically similar, selective mono-functionalization can often be achieved by carefully controlling reaction parameters such as temperature, reaction time, and the stoichiometry of the reagents. In many instances, the introduction of a substituent at one position can electronically or sterically influence the reactivity of the remaining C-Br bond, allowing for sequential and controlled derivatization.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of this compound, enabling the formation of carbon-carbon and carbon-nitrogen bonds with high efficiency and selectivity.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a widely used method for the formation of C-C bonds by reacting an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. In the context of this compound, this reaction allows for the introduction of aryl, heteroaryl, and vinyl substituents.

Quantitative Data for Suzuki-Miyaura Coupling of Dihalothiophenes

| Entry | Aryl Halide | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 1 | This compound | Phenylboronic acid | Pd(OAc)₂/PPh₃ | Na₂CO₃ | 95% EtOH | Reflux | - | Moderate to Excellent | [1] |

| 2 | 2,4-Dibromothiophene | Arylboronic acids | Pd(PPh₃)₄ | K₃PO₄ | Dioxane/H₂O | 90 | - | Good | [2] |

| 3 | 2,5-Dibromo-3-methylthiophene | Arylboronic acid (1.1 eq) | Pd(PPh₃)₄ | K₃PO₄ | Dioxane/H₂O | 90 | - | Moderate (mono-substitution) | [3] |

| 4 | 2,5-Dibromo-3-methylthiophene | Arylboronic acid (2.2 eq) | Pd(PPh₃)₄ | K₃PO₄ | Dioxane/H₂O | 90 | - | Moderate (di-substitution) | [3] |

Experimental Protocol: General Procedure for Suzuki-Miyaura Double Cross-Coupling [4]

-

To a reaction vessel, add the dibromoaryl compound (e.g., this compound, 1.0 mmol), the boronic acid (2.2 mmol), and a base such as barium hydroxide (B78521) monohydrate (4.0 mmol).

-

Add a suitable solvent system, for example, a mixture of dimethoxyethane (DME) and water.

-

Thoroughly degas the mixture by bubbling nitrogen or argon through the solution.

-

Add the palladium catalyst, for instance, Pd(PPh₃)₄ (0.0005 mmol).

-

Heat the mixture at 80°C for 48 hours under an inert atmosphere.

-

Upon completion, cool the reaction to room temperature and add dichloromethane.

-

Wash the organic phase with 10% hydrochloric acid, dry over MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica (B1680970) gel chromatography.

Catalytic Cycle for Suzuki-Miyaura Coupling

References

An In-depth Technical Guide to the Electronic Properties of 3,4-Dibromothiophene for Semiconductors

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dibromothiophene is a pivotal building block in the synthesis of advanced organic semiconducting materials.[1] Its unique molecular structure, featuring a thiophene (B33073) ring substituted with bromine atoms at the 3 and 4 positions, provides a versatile platform for creating functionalized polymers with tailored electronic properties.[1] These materials are integral to the development of next-generation electronic devices, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic thin-film transistors (OTFTs).[1] The bromine substituents not only enhance the reactivity of the thiophene ring, facilitating polymerization and cross-coupling reactions, but also influence the electronic characteristics of the resulting polymers. This guide provides a comprehensive overview of the electronic properties of materials derived from this compound, detailed experimental protocols for their characterization, and logical workflows for their synthesis and device fabrication.

Electronic Properties of Polythiophene Derivatives

While specific experimental data for the electronic properties of the homopolymer poly(this compound) is not extensively available in the current literature, the properties of well-characterized polythiophene derivatives such as poly(3-hexylthiophene) (P3HT) and poly(3,4-ethylenedioxythiophene) (PEDOT) serve as valuable benchmarks. The substitution on the thiophene ring significantly influences the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, the band gap, and charge carrier mobility. Theoretical studies suggest that various substituents can modulate the electronic structure of polythiophenes.[2]

| Property | Poly(3-hexylthiophene) (P3HT) | Poly(3,4-ethylenedioxythiophene) (PEDOT) | Poly(this compound) (PDBrTh) |

| HOMO Energy Level (eV) | ~ -4.8 to -5.2 | ~ -5.0 | Data not readily available |

| LUMO Energy Level (eV) | ~ -2.8 to -3.0 | ~ -3.5 | Data not readily available |

| Band Gap (eV) | ~ 1.9 to 2.2 | ~ 1.5 | Data not readily available |

| Hole Mobility (cm²/Vs) | 10⁻⁴ to 10⁻¹ | 10⁻³ to 10 | Data not readily available |

| Conductivity (S/cm) | 10⁻⁵ to 10⁻³ (undoped) | 1 to >1000 (doped) | Data not readily available |

Note: The values presented are typical ranges found in the literature and can vary depending on factors such as regioregularity, molecular weight, processing conditions, and measurement techniques.

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization of semiconducting materials derived from this compound.

Synthesis of this compound

A common method for the preparation of this compound involves the reduction of 2,3,4,5-tetrabromothiophene.

Materials:

-

2,3,4,5-tetrabromothiophene

-

Acetic acid

-

Zinc powder (95% purity)

-

Water

Procedure:

-

In a reaction vessel, combine 1 mole of 2,3,4,5-tetrabromothiophene, 2-3 moles of acetic acid, and water.

-

As a catalyst, add 3-6 moles of zinc powder in five portions at room temperature over a period of 2 hours.[2]

-

After the addition of zinc powder is complete, heat the mixture to 55-70°C and reflux for 2-4 hours.

-

Upon completion of the reaction, perform vacuum distillation.

-

Collect the fraction at 100°C to obtain this compound. This method can yield a product with a purity of up to 99.98%.

Electropolymerization and Characterization

Cyclic Voltammetry (CV) for HOMO/LUMO Level Determination:

Cyclic voltammetry is an electrochemical technique used to determine the oxidation and reduction potentials of a material, from which the HOMO and LUMO energy levels can be estimated.

Apparatus and Materials:

-

Potentiostat

-

Three-electrode cell:

-

Working electrode (e.g., glassy carbon, platinum, or ITO-coated glass)

-

Reference electrode (e.g., Ag/AgCl or saturated calomel (B162337) electrode - SCE)

-

Counter electrode (e.g., platinum wire)

-

-

Electrolyte solution (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate (B91526) - Bu₄NPF₆ in anhydrous acetonitrile)

-

The thiophene derivative to be analyzed

Procedure:

-

Prepare a solution of the thiophene derivative in the electrolyte solution.

-

Assemble the three-electrode cell with the electrodes immersed in the solution.

-

Scan the potential of the working electrode towards positive potentials to obtain the oxidation peak and then reverse the scan towards negative potentials to obtain the reduction peak.

-

The onset oxidation potential (E_ox) and onset reduction potential (E_red) are determined from the voltammogram.

-

The HOMO and LUMO energy levels can be estimated using the following empirical formulas, often referenced against the ferrocene/ferrocenium (Fc/Fc⁺) redox couple:

-

E_HOMO = -[E_ox_onset vs Fc/Fc⁺ + 4.8] eV

-

E_LUMO = -[E_red_onset vs Fc/Fc⁺ + 4.8] eV

-

UV-Vis Spectroscopy for Band Gap Determination:

UV-Vis spectroscopy is used to measure the absorption of light by the material as a function of wavelength, from which the optical band gap can be determined.

Apparatus and Materials:

-

UV-Vis Spectrophotometer

-

Thin film of the polythiophene derivative on a transparent substrate (e.g., quartz or glass)

-

Solvent for solution-state measurements (e.g., chloroform)

Procedure:

-

For thin-film analysis, place the substrate with the polymer film in the spectrophotometer's sample holder.

-

For solution-state analysis, dissolve the polymer in a suitable solvent and place it in a cuvette.

-

Record the absorption spectrum over a relevant wavelength range (e.g., 300-900 nm).

-

The onset of the absorption peak (λ_onset) in the solid state is used to calculate the optical band gap (E_g) using the formula:

-

E_g (eV) = 1240 / λ_onset (nm)

-

Organic Thin-Film Transistor (OTFT) Fabrication and Characterization

The performance of a semiconductor is often evaluated by fabricating an OTFT and measuring its charge carrier mobility. A common device architecture is the bottom-gate, bottom-contact configuration.

Materials:

-

Highly doped silicon wafer with a thermally grown SiO₂ layer (serves as gate and gate dielectric)

-

Pre-patterned source and drain electrodes (e.g., gold)

-

Solution of the polythiophene derivative in a suitable solvent (e.g., chlorobenzene)

Fabrication Procedure:

-

Clean the Si/SiO₂ substrate with the pre-patterned electrodes.

-

Optionally, treat the substrate surface with a self-assembled monolayer (e.g., octadecyltrichlorosilane (B89594) - OTS) to improve the interface quality.

-

Deposit the polythiophene solution onto the substrate using a technique such as spin-coating to form the active semiconductor layer.

-

Anneal the film to remove residual solvent and improve molecular ordering.

Characterization:

-

Use a semiconductor parameter analyzer to measure the output and transfer characteristics of the OTFT.

-

The charge carrier mobility (μ) can be calculated from the saturation regime of the transfer curve using the following equation:

-

I_DS = (W / 2L) * C_i * μ * (V_G - V_T)² where:

-

I_DS is the drain-source current

-

W is the channel width

-

L is the channel length

-

C_i is the capacitance per unit area of the gate dielectric

-

V_G is the gate voltage

-

V_T is the threshold voltage

-

-

Visualizations

Experimental Workflows

The following diagrams illustrate the logical flow of key experimental procedures.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Poly(3,4-dibromothiophene) and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of poly(3,4-dibromothiophene) and its subsequent derivatization. This polymer serves as a versatile platform for the development of novel materials with applications in organic electronics, sensing, and biomedical devices. The following sections detail the synthesis of the this compound monomer, its polymerization via various methods, and post-polymerization modification to introduce new functionalities.

Synthesis of this compound Monomer

The quality of the resulting polymer is highly dependent on the purity of the monomer. A common and high-yielding method for the synthesis of this compound is the selective debromination of 2,3,4,5-tetrabromothiophene.

Protocol: Synthesis of this compound via Reductive Debromination

This protocol is adapted from a patented method and offers high yield and purity.[1]

Materials:

-

2,3,4,5-tetrabromothiophene

-

Acetic acid (reductant)

-

Zinc powder (catalyst)

-

Water (solvent)

Procedure:

-

In a reaction vessel, combine 2,3,4,5-tetrabromothiophene, acetic acid, and water. The molar ratio of 2,3,4,5-tetrabromothiophene to acetic acid to zinc powder should be approximately 1:2-3:3-6.

-

Add zinc powder (95% purity) to the mixture in five portions at room temperature over a period of 2 hours with stirring. This batch-wise addition helps to control the reaction rate.

-

After the addition of zinc powder is complete, heat the reaction mixture to 55-70°C and reflux for 2-4 hours.

-

Upon completion of the reaction, cool the mixture to room temperature.

-

Perform vacuum distillation, collecting the fraction at 100°C. This fraction is the this compound product.

Expected Yield and Purity: This method can achieve a yield of up to 95% with a purity of 99.98%.[1]

Polymerization of this compound

Poly(this compound) (PDBT) can be synthesized through various polymerization techniques. The choice of method will influence the polymer's properties, such as molecular weight, regioregularity, and solubility.

Electrochemical Polymerization

Electrochemical polymerization is a direct method to grow a polymer film on a conductive substrate.

This protocol is based on a described method for the electropolymerization of this compound.[2][3]

Experimental Setup:

-

A standard three-electrode electrochemical cell.

-

Working electrode: Indium Tin Oxide (ITO) coated glass or a platinum button electrode.

-

Counter electrode: Platinum wire or foil.

-

Reference electrode: Ag/AgCl or a silver wire pseudo-reference electrode.

-

Electrolyte solution: this compound monomer in boron trifluoride diethyl etherate (BFEE).

Procedure:

-

Prepare the electrolyte solution by dissolving this compound in BFEE.

-

Assemble the three-electrode cell with the chosen electrodes and the electrolyte solution.

-

Deoxygenate the solution by bubbling with an inert gas (e.g., argon or nitrogen) for at least 15 minutes.

-

Perform electropolymerization by applying a constant potential (potentiostatic), sweeping the potential (potentiodynamic), or applying a constant current (galvanostatic). For potentiodynamic deposition, cycle the potential between the onset of monomer oxidation and a suitable cathodic limit.

-

After polymerization, rinse the polymer-coated electrode with a suitable solvent (e.g., acetonitrile) to remove any unreacted monomer and electrolyte.

Grignard Metathesis (GRIM) Polymerization

Materials:

-

This compound

-

t-Butylmagnesium chloride solution (in THF or diethyl ether)

-

[1,3-Bis(diphenylphosphino)propane]nickel(II) chloride (Ni(dppp)Cl₂)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Hydrochloric acid (HCl)

Procedure:

-

In a dry, nitrogen-flushed flask, dissolve this compound in anhydrous THF.

-

Slowly add one equivalent of t-butylmagnesium chloride solution at room temperature.

-

Stir the mixture for 1-2 hours at room temperature to allow for the Grignard exchange reaction to occur.

-

Add a catalytic amount of Ni(dppp)Cl₂ (typically 0.5-2 mol%) to the reaction mixture.

-

Stir the polymerization mixture at room temperature or gentle reflux for 12-24 hours.

-

Quench the reaction by slowly adding a small amount of HCl.

-

Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.

-

Filter the polymer and wash it sequentially with methanol, and then purify by Soxhlet extraction with methanol, hexane, and chloroform (B151607). The polymer is typically isolated from the chloroform fraction.

Stille and Suzuki Coupling Polymerization

Stille and Suzuki cross-coupling reactions are versatile methods for forming carbon-carbon bonds and can be adapted for polymerization. These methods typically involve the reaction of a dihaloaromatic monomer with a distannyl or diboronic acid/ester comonomer. For a homopolymerization of this compound, one would first need to synthesize a distannyl or diboronic ester derivative of thiophene (B33073) to react with the dibromothiophene monomer, or use conditions that promote self-coupling. A more direct approach for homopolymerization using these coupling reactions is less common but conceptually possible.

Synthesis of Poly(this compound) Derivatives

The bromine atoms on the polythiophene backbone are reactive sites that can be functionalized through post-polymerization modification, allowing for the tuning of the polymer's properties.

Synthesis of Poly(3,4-dialkoxythiophene) Derivatives

The introduction of alkoxy side chains can improve the solubility and processability of the polymer and influence its electronic properties.

This protocol is a conceptual adaptation based on the principles of nucleophilic aromatic substitution and Williamson ether synthesis. The electron-withdrawing nature of the polythiophene backbone can facilitate the displacement of the bromide ions by an alkoxide.

Materials:

-

Poly(this compound)

-

An alcohol (e.g., methanol, ethanol, or a longer-chain alcohol)

-

A strong base (e.g., sodium hydride (NaH) or potassium tert-butoxide)

-

Anhydrous polar aprotic solvent (e.g., THF, DMF)

Procedure:

-

In a dry, nitrogen-flushed flask, dissolve the chosen alcohol in the anhydrous solvent.

-

Carefully add the strong base to the alcohol solution to generate the corresponding alkoxide in situ.

-

In a separate flask, dissolve or suspend the poly(this compound) in the anhydrous solvent.

-

Slowly add the alkoxide solution to the polymer solution/suspension.

-

Heat the reaction mixture (e.g., 60-100°C) and stir for an extended period (e.g., 24-48 hours) to allow for the substitution reaction to proceed.

-

Cool the reaction mixture and precipitate the polymer in a non-solvent such as methanol or water.

-

Filter and wash the polymer to remove any unreacted reagents and byproducts. Further purification may be necessary.

Synthesis of Poly(3,4-diaminothiophene) Derivatives

The introduction of amino groups can significantly alter the polymer's electronic properties and provide sites for further functionalization, which is of interest in the development of sensors and for drug delivery applications.

This protocol is based on general principles of nucleophilic aromatic substitution of aryl halides with amines. The reaction may require a catalyst, such as a copper or palladium complex, to proceed efficiently.

Materials:

-

Poly(this compound)

-

An amine (e.g., a primary or secondary amine)

-

A base (e.g., potassium carbonate, sodium tert-butoxide)

-

A catalyst (e.g., a copper(I) or palladium(0) complex) and a ligand (optional, but often necessary)

-

Anhydrous, high-boiling point solvent (e.g., DMF, toluene, dioxane)

Procedure:

-

In a dry, nitrogen-flushed flask, combine poly(this compound), the amine, the base, and the catalyst/ligand system in the chosen solvent.

-

Heat the reaction mixture under an inert atmosphere for an extended period (e.g., 24-72 hours) at an elevated temperature (e.g., 100-150°C).

-

Monitor the reaction for the disappearance of the starting polymer and the formation of the aminated product (e.g., by FTIR or NMR of small molecule analogs).

-

Cool the reaction mixture and precipitate the polymer in a suitable non-solvent.

-

Filter and extensively wash the polymer to remove the catalyst and other reagents. Purification by Soxhlet extraction may be required.

Data Presentation

The following tables summarize the key quantitative data for the synthesis of the this compound monomer and provide a comparative overview of the different polymerization methods.

Table 1: Synthesis of this compound Monomer

| Parameter | Value | Reference |

| Starting Material | 2,3,4,5-Tetrabromothiophene | |

| Reagents | Zinc powder, Acetic acid | |

| Solvent | Water | |

| Reaction Temperature | Room temp., then 55-70°C | |

| Reaction Time | 2-4 hours at reflux | |

| Yield | Up to 95% | |

| Purity | 99.98% |

Table 2: Comparison of Polymerization Methods for Poly(this compound)

| Method | Key Features | Advantages | Disadvantages |

| Electrochemical Polymerization | Direct film deposition on an electrode. | Good control over film thickness; direct fabrication of devices. | Polymer is often insoluble; characterization can be challenging. |

| GRIM Polymerization | Ni-catalyzed chain-growth polymerization. | Can produce high molecular weight, regioregular polymers. | Requires anhydrous conditions; Grignard reagents are sensitive. |

| Stille Coupling | Pd-catalyzed cross-coupling of organostannanes and organohalides. | Tolerant to a wide range of functional groups. | Organotin reagents are toxic. |

| Suzuki Coupling | Pd-catalyzed cross-coupling of organoborons and organohalides. | Organoboron reagents are generally less toxic than organostannanes. | Can be sensitive to reaction conditions. |

Applications and Future Directions

Poly(this compound) and its derivatives are promising materials for a range of applications. The pristine polymer can be used in organic field-effect transistors (OFETs) and as a precursor for other functional polymers. The alkoxy- and amino-functionalized derivatives have potential applications in:

-

Organic Photovoltaics (OPVs): The electronic properties can be tuned to optimize light absorption and charge transport.

-